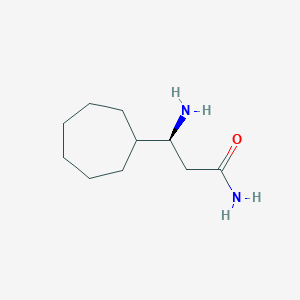
tert-Butyl (2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl)carbamate: is a chemical compound with the molecular formula C15H24N2O6 . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, a pyrrole ring, and a carbamate group, making it a versatile molecule for research and industrial purposes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl)carbamate typically involves the following steps :
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl carbamate and 2,5-dioxo-2,5-dihydro-1H-pyrrole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like methanol (MeOH) and dichloromethane (DCM). The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography, employing a gradient of methanol in dichloromethane to isolate the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for commercial applications .
化学反応の分析
Types of Reactions
tert-Butyl (2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the pyrrole ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the pyrrole ring, while reduction may produce reduced forms of the carbamate group .
科学的研究の応用
tert-Butyl (2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl)carbamate has a wide range of scientific research applications :
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is employed in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a drug precursor or intermediate.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
作用機序
The mechanism of action of tert-Butyl (2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl)carbamate involves its interaction with specific molecular targets and pathways . The compound may act by:
Binding to Enzymes: It can bind to enzymes, altering their activity and influencing biochemical pathways.
Modulating Protein Function: The compound may modify protein function through covalent bonding or non-covalent interactions.
Affecting Cellular Processes: It can impact cellular processes such as signal transduction, gene expression, and metabolic pathways.
類似化合物との比較
Similar Compounds
tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate: Similar in structure but with an amino group instead of the pyrrole ring.
tert-Butyl (2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)carbamate: Another variant with slight modifications in the functional groups.
Uniqueness
tert-Butyl (2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
特性
分子式 |
C13H20N2O5 |
|---|---|
分子量 |
284.31 g/mol |
IUPAC名 |
tert-butyl N-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C13H20N2O5/c1-13(2,3)20-12(18)14-6-8-19-9-7-15-10(16)4-5-11(15)17/h4-5H,6-9H2,1-3H3,(H,14,18) |
InChIキー |
KNDCBMBMTMSFIB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCOCCN1C(=O)C=CC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


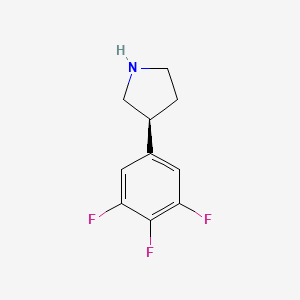

![(S)-2-Methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13325497.png)
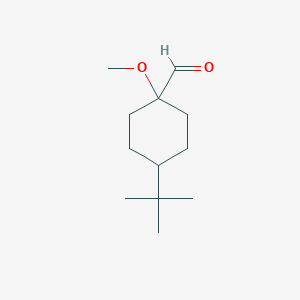
![Methyl 8-fluoro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-7-carboxylate](/img/structure/B13325511.png)
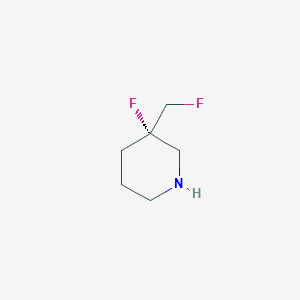
![1-[2-Chloro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one](/img/structure/B13325521.png)
![2-(2-chloropyridin-4-yl)-5-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B13325522.png)

![4-Ethyl-4-methyl-4H,5H,6H,7H-furo[3,2-c]pyridine](/img/structure/B13325531.png)
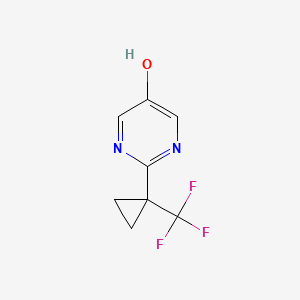
![1-[1-Ethyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B13325541.png)
![Methyl 7-bromo-2-oxo-8-(piperidin-1-ylmethyl)-2H-selenopheno[3,2-h]chromene-3-carboxylate](/img/structure/B13325560.png)
